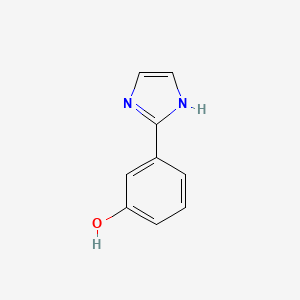

3-(1h-Imidazol-2-yl)phenol

Descripción general

Descripción

3-(1H-Imidazol-2-yl)phenol is a chemical compound with the CAS Number: 52091-36-8. It has a molecular weight of 160.18 and its IUPAC name is 3-(1H-imidazol-2-yl)phenol . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been reported in several studies . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Aplicaciones Científicas De Investigación

Organic Synthesis

“3-(1h-Imidazol-2-yl)phenol” serves as a valuable substrate for the synthesis of diverse compounds, particularly imidazole derivatives, which are commonly employed in organic synthesis. These derivatives are crucial for constructing complex molecules due to their versatility and reactivity .

Biochemistry

In biochemistry, imidazole derivatives play a significant role due to their resemblance to the biologically important histidine amino acid. They are used in enzyme inhibition studies and as a mimic for nitrogen-containing biological compounds .

Luminescence Efficiency

Imidazole-based compounds, including “3-(1h-Imidazol-2-yl)phenol”, have shown pronounced luminescence efficiency and thermal stability, making them suitable for use in non-doped blue OLEDs which are vital in organic electronics .

Humidity Sensing

The semiconducting properties of “3-(1h-Imidazol-2-yl)phenol” have been investigated for use as an active sensing material in surface-type humidity sensors due to its frequency and humidity-dependent sensing properties .

Antibacterial Activities

Imidazole-based compounds exhibit antibacterial activities, and derivatives of “3-(1h-Imidazol-2-yl)phenol” have been synthesized for potential use in antibacterial applications .

Drug Discovery

Imidazole derivatives are applied extensively in drug discovery due to their wide range of bioactivities, including antimicrobial, anticancer, antiparasitic, antihypertensive, antineuropathic, and anti-inflammatory activities .

Catalysis

In the field of catalysis, imidazole derivatives are used as ligands or organocatalysts due to their ability to coordinate with metals and facilitate various chemical reactions .

Sensors

Due to their nitrogen-rich heterocyclic structure, imidazole derivatives are utilized in sensor technology for detecting various substances or environmental changes .

Mecanismo De Acción

Target of Action

3-(1H-Imidazol-2-yl)phenol, an imidazole derivative, has been found to have a broad range of biological targets. Imidazole derivatives have been reported to exhibit excellent selectivity activity against Toxoplasma gondii , a common parasitic disease-causing agent . They have also been found to inhibit JAK2/3 and Aurora A/B kinases .

Mode of Action

Imidazole derivatives have been found to restrict the growth of toxoplasma gondii in vitro . They interact with their targets, leading to changes that inhibit the growth of the parasite .

Biochemical Pathways

Imidazole derivatives have been found to affect the life cycle of toxoplasma gondii . They may also affect the pathways involved in the action of JAK2/3 and Aurora A/B kinases .

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

For example, the solvent-free conditions can influence the synthesis of imidazole derivatives .

Direcciones Futuras

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propiedades

IUPAC Name |

3-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIGOFWIQBLZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618263 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1h-Imidazol-2-yl)phenol | |

CAS RN |

52091-36-8 | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52091-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)